molecular formula C5H13NO B6597109 O-pentylhydroxylamine CAS No. 5963-74-6

O-pentylhydroxylamine

Cat. No.: B6597109
CAS No.: 5963-74-6
M. Wt: 103.16 g/mol
InChI Key: VBPVZDFRUFVPDV-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of O-pentylhydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to O-pentylhydroxylamine include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its pentyl group makes it more hydrophobic compared to other hydroxylamines, influencing its solubility and interaction with other molecules .

Properties

IUPAC Name

O-pentylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-4-5-7-6/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPVZDFRUFVPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531588
Record name O-Pentylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5963-74-6
Record name O-Pentylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-pentylhydroxylamine
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Reactant of Route 3
O-pentylhydroxylamine
Reactant of Route 4
O-pentylhydroxylamine
Reactant of Route 5
O-pentylhydroxylamine
Reactant of Route 6
O-pentylhydroxylamine

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